Dipyanone exerts its effects primarily as a potent agonist at the µ-opioid receptor (MOR), similar to methadone and other classical opioids [1] [2]. Its mechanism follows the standard opioid receptor signaling pathway.
Diagram of this compound's mechanism as a µ-opioid receptor (MOR) agonist, inhibiting neurotransmitter release and reducing pain signal transmission [1] [3].
The pharmacological profile is characterized in different assay systems. The table below compares data from two key studies.
| Assay Type | Reference Compound | This compound EC₅₀ | This compound Eₘₐₓ |
|---|---|---|---|
| β-arrestin 2 Recruitment [4] [2] | Hydromorphone | 39.9 nM | 155% |
| GTP Gi Binding [1] | Fentanyl | 96.8 nM | 106% |
> Toxicological Relevance: The potent MOR agonism is responsible for this compound's desired analgesic effects and its dangerous adverse effects, including significant respiratory depression and a high potential for abuse and dependence [1].
Understanding this compound's metabolic fate is crucial for developing analytical methods to detect its use in clinical and forensic toxicology.
Experimental Protocol for Metabolism Studies The following methodology is used to investigate this compound metabolism [1]:
Key Metabolites and Biomarkers The primary metabolic pathway involves opening of the pyrrolidine ring [1]. The proposed specific biomarkers for consumption are:
Other metabolic transformations include hydroxylation, reduction, and O-glucuronidation [1].
This compound's emergence in the drug market is documented through both seized materials and postmortem toxicology.
Detection Protocol A standard method for its identification and quantification in biological samples involves [2]:
Documented Forensic Cases
The emergence of this compound is a concerning development in the ongoing opioid crisis [1]. Its methadone-like potency presents a substantial risk of overdose and death, particularly when used without medical supervision or in combination with other depressants like benzodiazepines [2].
Key challenges for researchers and public health officials include the need for:
Dipyanone (chemical name: 4,4-diphenyl-6-(1-pyrrolidinyl)-heptan-3-one) is a novel synthetic opioid (NSO) structurally analogous to prescription opioids like methadone and dipipanone. It first appeared on the illicit drug market in 2021, with initial identifications in Germany and Slovenia, and has since been associated with postmortem cases in the United States and Europe [1] [2]. This emergence is part of a dynamic shift in the NSO landscape, particularly following the widespread scheduling of fentanyl analogues, which prompted the development of non-fentanyl NSOs including methadone-like substances [1]. This compound is reported to be slightly less potent than its structural relatives methadone and dipipanone, but its uncontrolled availability and unsupervised use pose significant public health risks [2] [3].
The substance is classified as an N-pyrrolidino methadone and shares the core structural features of methadone-like drugs, including a diarylalkylamine scaffold [1] [2]. Its molecular formula is C₂₃H₂₉NO, with a molar mass of 335.491 g·mol⁻¹ [2]. Initially described in 1946 as an analgesic drug, this compound was found to exhibit activity similar to methadone in animal models and humans, but it remained largely obscure until its recent emergence as a recreational substance [1].
The μ-opioid receptor (MOR) activation potential of this compound has been characterized using various assays, including a β-arrestin 2 recruitment assay and a homogeneous time-resolved fluorescence (HTRF)-based GTP Gi binding assay [4] [1]. These studies demonstrate that this compound is a potent MOR agonist with a profile similar to methadone.
Table 1: Receptor Activation Profiles of this compound and Reference Compounds
| Compound | Assay Type | MOR EC₅₀ (nM) | MOR Eₘₐₓ (%) | KOR EC₅₀ (nM) | KOR Eₘₐₓ (%) | DOR EC₅₀ (nM) | DOR Eₘₐₓ (%) |
|---|---|---|---|---|---|---|---|
| This compound | β-arrestin 2 | 39.9 | 155* | - | - | - | - |
| This compound | GTP Gi Binding | 96.8 | 106 | 380.4 | 13* | 1067 | 56 |
| Methadone | β-arrestin 2 | 50.3 | 152* | - | - | - | - |
| Fentanyl | β-arrestin 2 | 9.35 | 98.6* | - | - | - | - |
| Morphine | β-arrestin 2 | 142 | 100* | - | - | - | - |
Note: Eₘₐₓ values are normalized to hydromorphone (), fentanyl (), U-50488 (*), or SNC-80 () as reference agonists [4] [1] [5].*
The following diagram illustrates the key signaling pathways and experimental approaches used to characterize this compound's pharmacological activity:
Diagram 1: this compound's opioid receptor signaling pathways and detection methods. HTRF = Homogeneous Time-Resolved Fluorescence.
Multiple analytical techniques have been employed to detect and characterize this compound in seized materials and biological specimens:
A seized this compound powder analyzed using these techniques showed high purity, with its concentration-response curve nearly identical to that of the reference standard [5].
In a postmortem case from the United States, this compound was quantified in blood at a concentration of 370 ng/mL, alongside other NSOs (e.g., 2-methyl AP-237) and novel benzodiazepines (e.g., flualprazolam) [4] [5]. In German fatalities, this compound concentrations ranged from 80 to 5500 ng/mL in urine and 720 to 1400 ng/mL in blood [1].
Table 2: Concentrations of this compound in Documented Cases
| Case Type | Matrix | Concentration | Other Substances Detected |
|---|---|---|---|
| USA Postmortem | Blood | 370 ng/mL | 2-methyl AP-237, flualprazolam [4] [5] |
| German Fatalities | Blood | 720-1400 ng/mL | Not specified [1] |
| German Fatalities | Urine | 80-5500 ng/mL | Not specified [1] |
A comprehensive 2025 study investigated this compound metabolism using in silico predictions, in vitro human hepatocyte incubations, and analysis of authentic urine specimens [1] [6]. The primary metabolic pathway involves pyrrolidine ring opening, followed by cyclization to form specific metabolites:
The following diagram illustrates the metabolic workflow and analytical approach:
Diagram 2: Metabolic pathways and identification workflow for this compound.
The metabolites EMDPB and EMDPBA have been proposed as specific biomarkers for detecting this compound consumption [1] [6]. These cyclized products are unique to this compound metabolism and can be detected in urine samples, making them valuable targets for forensic and clinical analysis.
Principle: This assay measures the recruitment of β-arrestin 2 to the activated μ-opioid receptor using a NanoLuc complementation system [5].
Protocol Steps:
Principle: Cryopreserved pooled human hepatocytes are used to predict in vivo metabolic pathways [1].
Protocol Steps:
This compound presents significant public health risks characteristic of potent MOR agonists, including central nervous system depression, respiratory depression, bradycardia, and hypotension [1]. Its abuse and dependence potential is considered similar to that of methadone, posing challenges for substance use disorder treatment [1].
The detection of this compound in polydrug use scenarios (e.g., with other NSOs and benzodiazepines) significantly increases the risk of fatal overdose due to synergistic respiratory depression [4] [5]. This is particularly concerning given the current limitations in rapidly detecting novel synthetic opioids in clinical and forensic settings.
This compound represents an emerging class of methadone-like synthetic opioids with potent MOR agonist activity. Its pharmacological profile, metabolic pathways, and analytical detection methods have been characterized, providing valuable information for researchers, forensic toxicologists, and public health officials.
Future research should focus on:
The following table summarizes the key in vitro pharmacological characteristics of dipyanone at the µ-opioid receptor (MOR), which underlies its public health risk [1] [2].
| Parameter | Value | Context & Comparison |
|---|---|---|
| MOR Potency (EC₅₀) | 39.9 nM [1] [2] / 96.8 nM [3] | Similar to methadone (EC₅₀ = 50.3 nM); less potent than fentanyl [1] [2]. |
| MOR Efficacy (Eₘₐₓ) | 155% [1] [2] / 106% [3] (vs. reference agonist) | Full agonist with efficacy similar to or greater than hydromorphone [1] [2]. |
| Primary Health Risks | Respiratory depression, CNS depression, bradycardia, hypotension, abuse liability, and fatal overdose [3]. | Pattern of strong MOR agonism is similar to methadone [3]. |
Identifying this compound use relies on detecting the parent compound and its metabolites. Key biomarkers and concentrations from case studies are listed below.
| Aspect | Details |
|---|
| Key Metabolic Biomarkers | • EMDPB: 4'-[2-ethylidene-5-methyl-3,3-diphenylpyrrolidin-1-yl]butan-1'-ol • EMDPBA: 4'-[2-ethylidene-5-methyl-3,3-diphenylpyrrolidin-1-yl]butanoic acid [3]. | | Primary Metabolic Pathway | Opening of the pyrrolidine ring, followed by cyclization to form EMDPB and EMDPBA. Other pathways include hydroxylation, reduction, and O-glucuronidation [3]. | | Postmortem Blood Concentrations | 370 ng/mL (USA case) [2], 720 ng/mL - 1400 ng/mL (German cases) [3]. | | Urine Concentrations | >1000 ng/mL (reported in a case) [3]. |
The experimental workflow for studying this compound's metabolism and receptor activity involves a multi-pronged approach, as visualized below.
Experimental workflow for this compound characterization
1. In Vitro Human Hepatocyte Incubations [3]
2. µ-Opioid Receptor (MOR) Activation Assay [1] [2]
The legal situation for this compound in the United States is indirect.
| Jurisdiction/Substance | Status | Basis |
|---|---|---|
| This compound (USA) | Not explicitly scheduled [4], but likely an illicit controlled substance. | Subject to restriction under the Federal Analogue Act [4]. It is structurally and pharmacologically similar to the Schedule II substance methadone [3] [1] [2]. |
| Methadone (USA) | Schedule II | Controlled Substances Act (CSA). |
| Dipipanone (USA) | Schedule I | Controlled Substances Act (CSA) [5]. |
The dynamic landscape of novel synthetic opioids (NSOs) and their regulation is a critical area of concern. The DEA establishes annual production quotas for Schedule I and II substances [6]. While the provided document does not mention this compound, its structural and pharmacological similarity to known opioids like methadone is the basis for its control under analogue laws [3] [4].
For researchers and forensic professionals, the key takeaways are:
Dipyanone (4,4-diphenyl-6-(1-pyrrolidinyl)-heptan-3-one) is a synthetic opioid analgesic closely related to methadone and dipipanone [1]. It was first synthesized in 1946 but only appeared on the illicit drug market recently [2].
This compound acts as a strong agonist at the μ-opioid receptor (MOR), with a similar activation pattern to methadone [2] [4] [3]. The table below summarizes its receptor activation profile based on a homogeneous time-resolved fluorescence (HTRF)-based GTP Gi binding assay.
| Opioid Receptor | EC₅₀ (nM) | Eₘₐₓ (% vs. Control Agonist) | Control Agonist |
|---|---|---|---|
| μ-opioid receptor (MOR) | 96.8 nM | 106% | Fentanyl |
| κ-opioid receptor (KOR) | 380.4 nM | 13% | U-50488 |
| δ-opioid receptor (DOR) | 1067 nM | 56% | SNC-80 |
Table 1: this compound opioid receptor activation profile. EC₅₀: half-maximal effective concentration; Eₘₐₓ: maximum effect [2].
An alternative study using a β-arrestin 2 recruitment assay reported an even higher potency at MOR, with an EC₅₀ of 39.9 nM and an Eₘₐₓ of 155% compared to hydromorphone [4] [3].
Understanding this compound's metabolic fate is crucial for developing reliable toxicological assays. The primary metabolic pathway involves pyrrolidine ring opening, followed by cyclization [2].
The metabolites EMDPB and EMDPBA are proposed as specific biomarkers for confirming this compound consumption in forensic and clinical toxicology [2].
This protocol identifies metabolic pathways and potential biomarkers [2].
This assay quantifies functional efficacy and potency at opioid receptors [2].
Liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HRMS/MS) is the preferred method for identifying this compound and its metabolites [2] [3].
| Case / Sample Type | This compound Concentration | Other Substances Detected |
|---|
| Case #1 (Postmortem) | Blood: 720 ng/mL Urine: >1000 ng/mL | None | | USA Case (Postmortem) | Blood: 370 ng/mL | Other NSOs (e.g., 2-methyl AP-237), Novel Benzodiazepines (e.g., flualprazolam) | Table 2: this compound concentrations in authentic forensic cases [2] [3].
This compound's emergence is a concerning development in the opioid crisis. Its pharmacological similarity to methadone, combined with its appearance in an unregulated market, creates substantial risks.
Dipyanone is a novel synthetic opioid (NSO) with a chemical structure and pharmacological profile similar to methadone [1]. Its emergence on the illicit drug market poses a significant risk to public health, as it is a potent µ-opioid receptor (MOR) agonist associated with fatal overdoses [1] [2]. Effective analysis is crucial for clinical and forensic casework. This application note details a methodology for identifying this compound and its metabolites using LC-HRMS/MS, providing specific biomarker targets for improving detection and diagnosis.
Understanding this compound's receptor activity and metabolic pathways is fundamental for developing an effective analytical method.
Table 1: Opioid Receptor Activation Profile of this compound [1]
| Receptor Type | Assay Type | EC₅₀ (nM) | Eₘₐₓ (% vs. Reference) | Reference Agonist |
|---|---|---|---|---|
| µ-opioid (MOR) | GTP Gi Binding | 96.8 nM | 106% | Fentanyl |
| κ-opioid (KOR) | GTP Gi Binding | 380.4 nM | 13% | U-50488 |
| δ-opioid (DOR) | GTP Gi Binding | 1067 nM | 56% | SNC-80 |
Table 2: Key Human Metabolites of this compound [1]
| Metabolite Name | Metabolic Transformation | Proposed Role |
|---|---|---|
| EMDPB | Pyrrolidine ring opening to N-butan-4-ol, followed by cyclisation | Specific consumption biomarker |
| EMDPBA | Pyrrolidine ring opening to N-butanoic acid, followed by cyclisation | Specific consumption biomarker |
| Various Metabolites | Hydroxylation, reduction, O-glucuronidation | Additional metabolic pathways |
The following diagram maps the primary metabolic pathway of this compound, which is crucial for selecting appropriate target analytes in forensic and clinical screening.
This protocol is adapted from peer-reviewed research on this compound metabolism [1].
The workflow below summarizes the key experimental steps from sample to result.
Table 1: In vitro opioid receptor activation profile of dipyanone [1]
| Opioid Receptor | EC₅₀ (nM) | Eₘₐₓ (% vs. reference agonist) | Reference Agonist |
|---|---|---|---|
| μ-opioid receptor (MOR) | 96.8 nM | 106% (vs. fentanyl) | Fentanyl |
| κ-opioid receptor (KOR) | 380.4 nM | 13% (vs. U-50488) | U-50488 |
| δ-opioid receptor (DOR) | 1067 nM | 56% (vs. SNC-80) | SNC-80 |
Table 2: Comparison of this compound and methadone potency at MOR [2] [3] [4]
| Compound | EC₅₀ at MOR | Eₘₐₓ at MOR (% vs. hydromorphone) |
|---|---|---|
| This compound | 39.9 nM | 155% |
| Methadone | 50.3 nM | 152% |
This compound is a potent full agonist at the μ-opioid receptor (MOR), with a profile similar to methadone [2] [3] [4]. Activation of MOR is responsible for its analgesic effects and major health risks, including central nervous system and profound respiratory depression, as well as a significant potential for abuse and dependence [1].
Understanding this compound's metabolic pathways is crucial for developing urine detection methods.
Table 3: Proposed major metabolic pathways and specific biomarkers of this compound consumption [1]
| Metabolic Pathway | Resulting Metabolite(s) | Proposed Use as Biomarker |
|---|---|---|
| Pyrrolidine ring opening | EMDPB, EMDPBA | Specific urinary biomarkers |
| Hydroxylation | Various mono- and di-hydroxylated metabolites | Supported by in silico prediction |
| Reduction | Dihydro-dipyanone | Supported by in silico prediction |
| O-glucuronidation | Glucuronidated metabolites (phase II) | Confirmed in hepatocyte incubations |
The primary and most specific route of metabolism involves the opening of the pyrrolidine ring, leading to the formation of EMDPB and EMDPBA [1]. These metabolites are proposed as specific biomarkers for confirming this compound consumption in urine.
Diagram 2: Experimental workflow for urine sample preparation and analysis for this compound and its metabolites [1] [5].
This protocol is adapted from methodologies used in recent research for detecting this compound metabolites [1] [5].
The following tables summarize key quantitative data available for dipyanone, which is crucial for interpreting analytical results.
Table 1: Documented Concentrations of this compound in Biological Specimens
| Case Description | Matrix | Concentration | Notes | Source |
|---|---|---|---|---|
| Postmortem Case (USA) | Blood | 370 ng/mL | Detected alongside other NSOs and benzodiazepines | [1] [2] |
| Postmortem Cases (Germany) | Blood | 720 - 1400 ng/mL | Range from multiple cases | [3] |
| Postmortem Cases (Germany) | Urine | 80 - 5500 ng/mL | Range from multiple cases | [3] |
Table 2: Pharmacological Profile of this compound at Opioid Receptors Receptor activation was evaluated using a GTP Gi binding assay, showing this compound is a potent µ-opioid receptor (MOR) agonist [3].
| Opioid Receptor | EC₅₀ (nM) | E_max (%) | Reference Agonist |
|---|---|---|---|
| µ-opioid receptor (MOR) | 96.8 | 106 | Fentanyl |
| κ-opioid receptor (KOR) | 380.4 | 13 | U-50488 |
| δ-opioid receptor (DOR) | 1067 | 56 | SNC-80 |
Another study using a β-arrestin 2 recruitment assay reported an even higher potency at MOR, with an EC₅₀ of 39.9 nM and an E_max of 155% compared to hydromorphone, indicating it is roughly equipotent to methadone [1] [2].
The general workflow for detecting and quantifying this compound and its metabolites in blood involves sample preparation, followed by LC-HRMS/MS analysis and data mining. The diagram below outlines this process:
This protocol is adapted from methods used for similar synthetic opioids in blood [4].
This is the core analytical technique for separation and detection [3] [4].
Liquid Chromatography:
Mass Spectrometry:
Identifying metabolites is key for confirming consumption [3].
Specific Biomarkers of Consumption: While this compound itself is the target analyte for blood quantification, the following metabolites have been proposed as specific biomarkers for detecting consumption, particularly in urine [3]:
Pharmacological Activity: this compound is a potent MOR agonist with a profile similar to methadone. Its activation of MOR is responsible for its analgesic effects as well as the risks of central nervous system depression, respiratory depression, and significant abuse potential [3] [1]. The following diagram illustrates its mechanism of action at the cellular level:
Dipyanone (IUPAC name: 4,4-diphenyl-6-pyrrolidin-1-ylheptan-3-one) is a novel synthetic opioid (NSO) with a methadone-like structure that first emerged on illicit drug markets in 2021, initially identified in Germany and later reported in Slovenia and the United States. [1] [2] This methadone analogue represents a concerning development in the evolving synthetic opioid landscape, particularly following the widespread scheduling of fentanyl analogues worldwide. [1] With a molecular formula of C₂₃H₂₉NO and a molar mass of 335.5 g/mol, this compound possesses structural characteristics that closely resemble prescription opioids like methadone, dipipanone, and phenadoxone, though it is reported to be slightly less potent than these medical counterparts. [2] [3]
The emergence of this compound poses significant challenges to public health systems and forensic toxicology laboratories worldwide. According to the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA), 81 different novel synthetic opioids have been reported on the illicit drug market since 2009, with non-fentanyl NSOs like this compound increasingly detected following the scheduling of fentanyl analogues in many jurisdictions. [1] The public health risks associated with this compound include typical opioid effects such as central nervous system depression, respiratory depression, bradycardia, and hypotension, along with significant abuse and dependence potential similar to methadone. [1] Documented fatalities have involved this compound concentrations ranging from 80 to 5500 ng/mL in urine and 720 to 1400 ng/mL in blood, with one postmortem case in the United States reporting a blood concentration of 370 ng/mL, often in combination with other NSOs and novel benzodiazepines. [1] [4]
The metabolic fate of this compound in humans has been characterized through advanced in silico predictions, in vitro human hepatocyte incubations, and analysis of authentic urine specimens from forensic cases. [1] The predominant metabolic transformation occurs through a pyrrolidine ring opening mechanism, resulting in the formation of corresponding N-butan-4-ol or N-butanoic acid compounds. [1] [5] These primary metabolites subsequently undergo cyclization to form two specific compounds that serve as optimal biomarkers for detecting this compound consumption:
Additional metabolic transformations include hydroxylation at various positions on the molecule, reduction of the ketone group to form dipyanol, and subsequent O-glucuronidation of hydroxylated metabolites. [1] The proposed metabolic pathway proceeds through a coordinated sequence of transformations, beginning with phase I metabolism through hydroxylation, reduction, and the characteristic pyrrolidine ring opening, followed by phase II metabolism involving glucuronidation of hydroxylated intermediates.
The following diagram illustrates the comprehensive experimental workflow for identifying this compound metabolites, integrating in silico, in vitro, and authentic sample analysis:
Figure 1: Experimental workflow for this compound metabolite identification
The computational prediction of this compound metabolites was performed using GLORYx open-access software, which employs both reaction rule-based and machine learning approaches to forecast potential Phase I and Phase II human metabolites. [1] The methodology follows these specific steps:
Structure Input: The molecular structure of this compound was encoded using the Simplified Molecular Input Line Entry System (SMILES) notation, generated through ChemSketch software (Advanced Chemistry Development, Inc.; v. 2020.1.2). [1]
Metabolite Prediction: The SMILES string was processed through GLORYx to predict both Phase I (functionalization) and Phase II (conjugation) metabolites. [1]
Selection Criteria: Metabolites with a prediction score of 25% or higher were selected for further analysis. These selected metabolites were then reprocessed through GLORYx to generate "second-generation metabolites" to model sequential metabolic transformations. [1]
Score Calculation: The final score for each second-generation metabolite was calculated by multiplying its score with that of its corresponding first-generation metabolite. Again, only those with a final score of 25% or higher were retained for inclusion in the LC-HRMS/MS analysis list. [1]
In vitro metabolic studies were conducted using pooled cryopreserved human hepatocytes following an established protocol: [1]
Hepatocyte Preparation:
Incubation Procedure:
Control Samples:
Forensic confirmation of predicted metabolites was performed using authentic urine specimens from documented this compound cases:
Liquid chromatography-high resolution mass spectrometry analysis was conducted using the following conditions:
The pharmacological activity of this compound at opioid receptors was characterized using a homogeneous time-resolved fluorescence (HTRF)-based GTP Gi binding assay: [1] [5]
Receptor Preparation:
Assay Procedure:
Data Analysis:
The following diagram illustrates the opioid receptor signaling pathway activated by this compound and the experimental principle of the GTP Gi binding assay:
Figure 2: Opioid receptor signaling pathway and assay principle
Table 1: Opioid receptor activation profile of this compound
| Opioid Receptor | EC₅₀ (nM) | Eₘₐₓ (% Reference) | Reference Agonist | Assay Type |
|---|---|---|---|---|
| μ-opioid receptor (MOR) | 96.8 | 106% (vs. fentanyl) | Fentanyl | GTP Gi binding |
| μ-opioid receptor (MOR) | 39.9 | 155% (vs. hydromorphone) | Hydromorphone | β-arrestin 2 recruitment |
| κ-opioid receptor (KOR) | 380.4 | 13% (vs. U-50488) | U-50488 | GTP Gi binding |
| δ-opioid receptor (DOR) | 1067 | 56% (vs. SNC-80) | SNC-80 | GTP Gi binding |
Table 2: Comparative pharmacological profiles of this compound and reference opioids
| Compound | MOR EC₅₀ (nM) | MOR Eₘₐₓ (%) | Assay Type | Relative Potency (vs. Morphine) |
|---|---|---|---|---|
| This compound | 39.9-96.8 | 106-155% | Multiple assays | Higher |
| Methadone | 50.3 | 152% | β-arrestin 2 recruitment | Similar |
| Fentanyl | 9.35 | 100% (reference) | β-arrestin 2 recruitment | Substantially higher |
| Morphine | 142 | 100% (reference) | β-arrestin 2 recruitment | Reference |
| Buprenorphine | 1.35 | 23.2% | β-arrestin 2 recruitment | Higher (partial agonist) |
| Desmethylmoramide | 1335 | 126% | β-arrestin 2 recruitment | Lower |
The pharmacological data demonstrates that this compound functions as a potent MOR agonist with efficacy comparable to or exceeding that of methadone. [1] [4] Its activation pattern across opioid receptors is similar to methadone, characterized by strong agonistic effects at MOR, which likely mediates its analgesic properties while also conferring risks of respiratory depression and abuse potential. [1] [5] The relatively lower potency at KOR and DOR suggests a receptor activation profile selective for MOR, which may influence its side effect spectrum compared to non-selective opioid agonists. [1]
The identification of specific biomarkers for this compound consumption has significant implications for clinical and forensic toxicology:
Recommended Biomarkers: EMDPB and EMDPBA are proposed as specific biomarkers for detecting this compound consumption due to their specificity and detection in authentic urine specimens. [1] [5]
Analytical Techniques: Liquid chromatography coupled to high-resolution tandem mass spectrometry (LC-HRMS/MS) provides the optimal analytical platform for comprehensive metabolite detection and confirmation. [1] [4]
Toxicological Interpretation: The presence of this compound and its metabolites in biological samples can be correlated with impairment and intoxication, with documented blood concentrations in fatalities ranging from 80 to 5500 ng/mL in urine and 720 to 1400 ng/mL in blood. [1]
The emergence of this compound represents a continuing evolution of the synthetic opioid market, with specific public health concerns:
Overdose Risk: Despite having lower potency compared to fentanyl analogues, this compound still presents significant overdose risk, particularly when combined with other depressants like benzodiazepines or alcohol. [1] [4]
Treatment Challenges: The methadone-like structure of this compound suggests potential utility in opioid maintenance therapy, but also indicates possible withdrawal profiles similar to methadone, which may require specialized treatment approaches. [1]
Legal Status: As of 2025, this compound remains unregulated in many jurisdictions, though its structural similarity to Schedule II opioids may prompt future controls under analogue legislation in various countries. [1] [3]
The comprehensive metabolic and pharmacological characterization of this compound provides crucial insights for researchers, clinicians, and forensic professionals confronting the evolving challenge of novel synthetic opioids. The identification of EMDPB and EMDPBA as specific biomarkers of consumption enables more accurate detection of this compound use in clinical and forensic settings. The detailed experimental protocols presented for metabolite identification and receptor activation profiling establish robust methodologies for studying emerging synthetic opioids as they appear on illicit drug markets.
The pharmacological data confirms that this compound acts as a potent MOR agonist with efficacy comparable to methadone, explaining its abuse potential and association with fatal overdoses. Future research directions should include more extensive pharmacokinetic studies, investigation of drug-drug interactions, and development of point-of-care testing methods to enable rapid detection in clinical and harm reduction settings. The protocols and data presented in this application note provide a foundation for these further investigations and for the development of evidence-based public health responses to the emergence of this compound and related novel synthetic opioids.
Dipyanone (N-pyrrolidino methadone) represents an emerging methadone-like synthetic opioid that has recently appeared on illicit drug markets, posing significant challenges to public health systems, forensic investigators, and clinical toxicologists. First identified in drug seizures in 2021, this compound has since been associated with several fatal intoxication cases in Germany and the United States, with documented blood concentrations ranging from 370 to 1400 ng/mL in postmortem specimens [1]. As a µ-opioid receptor (MOR) agonist with demonstrated potency comparable to methadone, this compound presents substantial risks of respiratory depression, central nervous system depression, and abuse potential [1]. The rapid emergence of non-fentanyl novel synthetic opioids like this compound on both darknet markets and the conventional illicit drug supply necessitates the development of robust analytical methods for their detection and metabolic characterization [2].
The application of in silico prediction methods in forensic toxicology has gained significant traction as a cost-effective and efficient strategy for investigating novel psychoactive substances (NPS), particularly when reference standards and experimental data are limited [3]. Computational toxicology approaches enable researchers to simulate metabolic pathways, predict potential toxic effects, and guide subsequent targeted analytical methods without immediate laboratory testing. For emerging substances like this compound, in silico methods provide a crucial first step in identifying specific biomarker metabolites that can serve as reliable indicators of consumption in clinical and forensic casework [1] [3]. This document presents comprehensive application notes and detailed experimental protocols for the in silico prediction and subsequent experimental validation of this compound metabolism, integrating computational approaches with in vitro hepatocyte incubation models and advanced analytical techniques.
Research utilizing in silico predictions combined with in vitro human hepatocyte incubations has elucidated the principal metabolic pathways of this compound in humans. The dominant metabolic transformation occurs through pyrrolidine ring opening, resulting in the formation of N-butan-4-ol or N-butanoic acid intermediates. These compounds subsequently undergo cyclisation reactions to form two major metabolites: 4'-[2-ethylidene-5-methyl-3,3-diphenylpyrrolidin-1-yl]butan-1'-ol (EMDPB) and 4'-[2-ethylidene-5-methyl-3,3-diphenylpyrrolidin-1-yl]butanoic acid (EMDPBA) [1]. These specific metabolites have been proposed as key biomarkers for detecting this compound consumption in forensic and clinical settings.
Additional metabolic transformations include hydroxylation at various molecular positions, reduction of ketone groups, and O-glucuronidation of hydroxylated metabolites, which represent phase II conjugation reactions that enhance water solubility and urinary excretion [1]. The proposed metabolic pathway of this compound can be visualized through the following schematic representation:
The table below summarizes the major metabolic reactions of this compound, their characteristics, and proposed significance for analytical detection:
Table 1: Major Metabolic Reactions of this compound and Their Analytical Significance
| Metabolic Reaction | Key Metabolites | Proposed Analytical Significance |
|---|---|---|
| Pyrrolidine ring opening | N-butan-4-ol, N-butanoic acid intermediates | Primary transformation pathway |
| Cyclisation | EMDPB, EMDPBA | Specific consumption biomarkers |
| Hydroxylation | Mono- and di-hydroxylated derivatives | Increased polarity for LC separation |
| Reduction | Reduced ketone metabolites | Minor pathway |
| O-glucuronidation | Glucuronide conjugates | Phase II metabolism; important for urine detection |
The identification of EMDPB and EMDPBA as specific biomarkers of this compound consumption is particularly valuable for forensic and clinical applications, as these metabolites are unlikely to originate from other pharmaceutical substances or endogenous compounds, thereby providing high specificity for confirmatory analyses [1]. Additionally, the phase I and phase II metabolites collectively provide a comprehensive metabolic profile that can be utilized to extend the detection window of this compound consumption in biological specimens, especially in urine where conjugated metabolites tend to accumulate and persist longer than the parent compound.
The GLORYx prediction software provides an open-access platform for comprehensive metabolite prediction, leveraging both rule-based approaches and machine learning algorithms to simulate human metabolic transformations [1]. The protocol begins with the representation of the this compound molecular structure using the Simplified Molecular Input Line Entry System (SMILES), a line notation that encodes chemical structures as compact text strings suitable for computational processing. The SMILES string for this compound can be generated using chemical drawing software such as ChemSketch or accessed from publicly available chemical databases [1].
The computational prediction workflow involves sequential processing through the GLORYx platform, with specific parameter configurations to optimize prediction accuracy for novel synthetic opioids:
Input Preparation: Generate the SMILES string for this compound using chemical structure drawing software (e.g., ChemSketch v.2020.1.2 or similar). The structural representation should be verified for accuracy against certified reference material when available.
Initial Prediction Setup: Submit the SMILES string to the GLORYx online platform, selecting the following parameters:
First-Generation Metabolite Prediction: Execute the initial prediction run, which will generate a list of potential phase I and phase II metabolites with associated prediction scores (0-100%). Retain all metabolites with prediction scores of 25% or higher for further processing [1].
Second-Generation Metabolite Prediction: To account for sequential metabolic transformations, reprocess the first-generation metabolites through GLORYx using the same parameters. Calculate the final prediction score for each second-generation metabolite by multiplying its score with that of its corresponding first-generation metabolite [1].
Result Compilation: Compile all metabolites with final prediction scores of 25% or higher into a comprehensive inclusion list for subsequent analytical verification. This list should include the molecular formula, accurate mass, and predicted fragmentation patterns for each metabolite.
The predicted metabolites should be incorporated into LC-HRMS/MS data acquisition methods as an inclusion list to facilitate targeted screening. Additionally, the corresponding metabolic transformations should be added to the list of predicted transformations for automated data mining using software such as Compound Discoverer or XCMS Online [1]. Modern machine learning approaches such as graph attention networks (GAT) and hybrid frameworks that integrate both global and local molecular descriptors can further enhance prediction accuracy by identifying structurally relevant substructures that influence metabolic transformations [4].
Cryopreserved human hepatocytes from ten-donor pools provide a robust in vitro model for studying this compound metabolism, as they maintain functional metabolic enzymes comparable to in vivo conditions. The following protocol details the incubation procedure:
Liquid chromatography-high resolution tandem mass spectrometry provides the specificity and sensitivity required to separate and identify this compound metabolites from complex biological matrices. The following method has been optimized for comprehensive metabolite detection:
Process acquired data using software capable of predicting potential metabolic transformations based on the parent compound structure. The specific transformations predicted for this compound should include:
Understanding the pharmacodynamic profile of this compound is essential for assessing its abuse potential and toxicity risks. A GTP Gi binding assay provides a robust method for evaluating opioid receptor activation:
The half-maximal effective concentration (EC₅₀) and maximum effect (E_max) should be calculated using four-parameter nonlinear regression. This compound's receptor activation profile can be compared to reference agonists to determine relative potency and efficacy:
Table 2: Opioid Receptor Activation Profile of this compound
| Opioid Receptor | EC₅₀ (nM) | E_max (% Reference) | Reference Agonist |
|---|---|---|---|
| MOR (µ) | 96.8 | 106% | Fentanyl |
| KOR (κ) | 380.4 | 13% | U-50488 |
| DOR (δ) | 1067 | 56% | SNC-80 |
This pharmacological profiling confirms that this compound functions primarily as a MOR agonist with a pattern similar to methadone, explaining its potent analgesic effects and potential for inducing respiratory depression [1].
Computational docking studies provide structural insights into this compound's receptor interactions, which can inform the design of antagonists and help understand the structural determinants of its activity:
The integrated computational and experimental protocols outlined in this document have significant practical applications in forensic toxicology, clinical case interpretation, and public health surveillance:
Toxicological Screening: The identified metabolites EMDPB and EMDPBA serve as specific biomarkers for confirmatory testing in suspected this compound intoxication cases, particularly when the parent compound is no longer detectable [1].
Case Interpretation: Quantitative data on this compound concentrations in biological specimens (80-5500 ng/mL in urine, 720-1400 ng/mL in blood) provides reference points for evaluating impairment and cause of death in forensic investigations [1].
Harm Reduction: Pharmacological data demonstrating this compound's potent MOR agonism supports the need for expanded naloxone distribution and education regarding the risks of synthetic opioids, particularly those marketed as "safer" alternatives to fentanyl [2].
Regulatory Science: Metabolic and pharmacological data can inform scheduling decisions and analog legislation aimed at controlling emerging synthetic opioids before they become widespread public health threats [5].
The implementation of these protocols enables toxicology laboratories to rapidly respond to the emergence of novel synthetic opioids by providing a structured framework for comprehensive metabolic and pharmacological characterization. This approach aligns with the growing field of in silico forensic toxicology, which leverages computational methods to supplement traditional analytical techniques, particularly when reference standards are unavailable or when dealing with novel structural analogs [3].
The integration of in silico prediction methods with targeted in vitro studies provides a powerful framework for characterizing the metabolic fate and pharmacological activity of emerging synthetic opioids like this compound. The protocols detailed in this document enable researchers to efficiently identify specific biomarker metabolites, elucidate structure-activity relationships, and assess potential health risks associated with new psychoactive substances. As the landscape of illicit synthetic opioids continues to evolve, with non-fentanyl compounds increasingly appearing on darknet markets and in street drug supplies, these methodologies will become increasingly vital for public health protection, forensic investigation, and clinical toxicology practice [2]. The continued refinement of computational prediction tools, particularly through the incorporation of machine learning algorithms and graph-based neural networks, promises to further enhance the accuracy and efficiency of metabolic pathway prediction for novel synthetic opioids [4].
This protocol provides a method to identify specific metabolite biomarkers of dipyanone consumption, which is crucial for clinical and forensic toxicology [1].
Step 1: Hepatocyte Thawing and Preparation
Step 2: Incubation Setup
Step 3: Incubation and Termination
Sample Preparation:
Data Mining: Use software-aided data mining to identify potential metabolites. Predict phase I and II metabolites in silico (e.g., using GLORYx software) and add the predicted transformations to an inclusion list for targeted analysis [1].
The table below summarizes the quantitative data on this compound's opioid receptor activation and its major metabolites identified using the above protocol.
Table 1: this compound Pharmacodynamic and Metabolic Profile
| Parameter | Finding | Experimental Context |
|---|---|---|
| µ-Opioid Receptor (MOR) Activation (EC₅₀) | 96.8 nM | GTP Gi binding assay; similar potency to methadone [1]. |
| MOR Efficacy (Eₘₐₓ) | 106% (of fentanyl) | Full agonist at MOR [1]. |
| Major Metabolic Reactions | Pyrrolidine ring opening, hydroxylation, reduction, O-glucuronidation | Identified via human hepatocyte incubations and LC-HRMS/MS [1]. |
| Proposed Specific Biomarkers | EMDPB, EMDPBA | Formed via pyrrolidine ring opening and cyclization; recommended for consumption detection [1]. |
The following diagrams illustrate the complete experimental workflow and the primary metabolic pathway of this compound.
Diagram 1: Experimental workflow for in vitro hepatocyte incubation of this compound, including essential control setups.
Diagram 2: Major metabolic pathways of this compound in human hepatocytes. EMDPB and EMDPBA are proposed as specific biomarkers for consumption [1].
The emergence of novel synthetic opioids (NSOs) has significantly complicated ongoing efforts to combat the opioid crisis worldwide. Among these newly identified substances, dipyanone represents a concerning development as a methadone-like synthetic opioid first identified in drug seizures in 2021 and subsequently detected in postmortem cases. [1] This synthetic opioid belongs to an emerging class of non-fentanyl NSOs that have appeared following the comprehensive scheduling of fentanyl analogues in many countries. The rapid proliferation of such compounds creates urgent needs for public health officials, toxicologists, and law enforcement agencies to understand their pharmacological properties and potential health risks. [1] [2]
This compound poses substantial risks to public health due to its structural similarity to methadone, a potent prescription opioid agonist, suggesting comparable potential for respiratory depression, addiction, and fatal overdose. [3] Recent data from the European Union Drugs Agency (EUDA) indicates that 81 different NSOs have been reported on the illicit drug market since 2009, with non-fentanyl opioids like this compound representing an emerging threat. [2] The detection of this compound in multiple fatal overdose cases underscores the importance of thorough pharmacological characterization to inform clinical treatment, forensic analysis, and public health interventions. [1]
This application note provides detailed methodological protocols for assessing this compound's receptor activation profile and signaling pathways, with comprehensive quantitative data presented in structured tables and visual representations of experimental workflows. These protocols are designed to assist researchers in reproducing these essential assays to advance understanding of this emerging synthetic opioid's mechanism of action and support the development of appropriate medical countermeasures.
This compound's opioid receptor activation has been characterized through multiple assay systems, revealing a profile similar to methadone with potent agonism at the μ-opioid receptor (MOR) and weaker activity at κ-opioid (KOR) and δ-opioid (DOR) receptors. The following table summarizes the comprehensive receptor activation data obtained from GTP Gi binding assays: [1]
Table 1: this compound Opioid Receptor Activation Profile Based on GTP Gi Binding Assay
| Opioid Receptor | EC₅₀ (nM) | Eₘₐₓ (% vs Reference) | Reference Agonist | Assay Type |
|---|---|---|---|---|
| μ-opioid (MOR) | 96.8 | 106% (vs fentanyl) | Fentanyl | GTP Gi Binding |
| κ-opioid (KOR) | 380.4 | 13% (vs U-50488) | U-50488 | GTP Gi Binding |
| δ-opioid (DOR) | 1067 | 56% (vs SNC-80) | SNC-80 | GTP Gi Binding |
Additional characterization using a β-arrestin 2 recruitment assay provides complementary data on this compound's activity, allowing comparison with other opioids and its structural analog methadone:
Table 2: Comparative MOR Activation of this compound and Reference Opioids (β-arrestin 2 Recruitment Assay) [3] [4]
| Compound | EC₅₀ (nM) | Eₘₐₓ (% vs Hydromorphone) | Receptor | Assay Type |
|---|---|---|---|---|
| This compound | 39.9 | 155% | MOR | β-arrestin 2 |
| Methadone | 50.3 | 152% | MOR | β-arrestin 2 |
| Fentanyl | 9.35 | Not specified | MOR | β-arrestin 2 |
| Morphine | 142 | 98.6-100% | MOR | β-arrestin 2 |
| Buprenorphine | 1.35 | 23.2% | MOR | β-arrestin 2 |
| Norbuprenorphine | 2.94 | 162% | MOR | β-arrestin 2 |
The data indicate that this compound exhibits comparable potency and efficacy to methadone at the MOR, with approximately 2.6-fold greater potency than morphine in the β-arrestin recruitment assay. [3] [4] While less potent than fentanyl, this compound's high efficacy at MOR (exceeding 100% relative to hydromorphone) suggests it functions as a strong agonist at this receptor, consistent with its potential to induce potent analgesic effects alongside significant risks of respiratory depression and abuse potential. [1] [3]
The homogeneous time-resolved fluorescence (HTRF)-based GTP Gi binding assay provides a robust method for quantifying agonist-induced activation of opioid receptors by measuring the replacement of GDP with GTP at the Gα subunit. This protocol details the steps for assessing compound activity at human MOR, KOR, and DOR using commercially available assay kits. The method is applicable for determining EC₅₀ values (potency) and Eₘₐₓ values (efficacy) of test compounds relative to reference agonists. [1] [5]
Membrane Preparation: Thaw opioid receptor membrane preparations on ice and dilute in Stimulation Buffer to a concentration of 0.5-1.0 μg protein/μL.
Compound Dilution: Prepare serial dilutions of this compound and reference agonists in Stimulation Buffer, typically ranging from 10⁻¹² M to 10⁻⁵ M, with a final DMSO concentration not exceeding 0.1%.
Reaction Setup: In a 96-well assay plate, combine:
Incubation: Seal the plate and incubate for 30-60 minutes at room temperature protected from light.
Signal Detection: Measure time-resolved fluorescence at 620 nm and 665 nm using a compatible microplate reader.
Data Analysis: Calculate the 665 nm/620 nm fluorescence ratio for each well. Plot concentration-response curves and determine EC₅₀ and Eₘₐₓ values using appropriate curve-fitting software (e.g., four-parameter logistic equation).
The β-arrestin 2 recruitment assay provides an alternative method for assessing MOR activation through measurement of β-arrestin recruitment to the activated receptor. This approach utilizes a Nano-Glo Live Cell Assay System in HEK293T cells expressing MOR and provides complementary data to G protein-based assays, potentially offering insights into biased agonism. [3] [4]
Cell Preparation: Seed HEK293T cells expressing MOR in poly-D-lysine coated 96-well plates at a density of 50,000 cells/well and culture for 24 hours.
Compound Application: Prepare serial dilutions of this compound and reference compounds in Opti-MEM I Reduced Serum Medium. Replace cell culture medium with compound solutions.
Substrate Addition: Prepare working solution of Live Cell Substrate by diluting 100X substrate 1:100 in LCS Dilution Buffer. Add substrate solution to each well (1:1 volume ratio).
Incubation: Incubate plate for 60-90 minutes at 37°C protected from light.
Luminescence Detection: Measure luminescence using a microplate luminometer.
Data Analysis: Normalize data to hydromorphone response (100%) and vehicle control (0%). Plot concentration-response curves and calculate EC₅₀ and Eₘₐₓ values using appropriate nonlinear regression analysis.
Opioid receptors belong to the class A G-protein-coupled receptors (GPCRs) and signal primarily through Gᵢ/G₀ proteins upon activation by endogenous or synthetic ligands. [6] The following diagram illustrates the core signaling pathway activated by this compound through MOR engagement:
Figure 1: this compound MOR Signaling Pathway
The activation cascade begins with this compound binding to the extracellular domain of MOR, inducing conformational changes that facilitate coupling with Gᵢ/G₀ proteins. [6] This interaction triggers the exchange of GDP for GTP on the Gα subunit, leading to dissociation of the Gβγ complex. The liberated Gβγ subunits directly inhibit adenylyl cyclase (AC), reducing conversion of ATP to cyclic AMP (cAMP) and consequently decreasing protein kinase A (PKA) activity. [6] This signaling pathway mediates this compound's primary pharmacological effects, including analgesia, euphoria, and potentially respiratory depression. [1] [6]
Additionally, activated MOR can stimulate phosphatidylinositol-3 kinase (PI3K) and MAP kinase pathways, while the Gβγ subunits directly regulate various ion channels, including potassium channels (GIRK) and calcium channels. [6] The inhibition of voltage-gated calcium channels reduces neurotransmitter release, while the activation of GIRK channels hyperpolarizes neurons, collectively contributing to the neuroinhibitory effects characteristic of opioid agonists. Following initial activation, MOR signaling is terminated through phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestin recruitment, receptor internalization, and subsequent recycling or degradation. [6]
The comprehensive receptor profiling data indicates that this compound functions as a high-efficacy MOR agonist with a pharmacological profile closely resembling methadone. The EC₅₀ values of 39.9 nM in the β-arrestin recruitment assay and 96.8 nM in the GTP Gi binding assay confirm this compound's high potency at MOR, approximately 2-3 times more potent than morphine but less potent than fentanyl. [1] [3] The Emax values exceeding 100% relative to reference agonists suggest that this compound is a full agonist at MOR with potentially significant abuse liability and respiratory depression risks, consistent with its involvement in fatal overdose cases. [1] [2]
The marked difference in this compound's efficacy between MOR and KOR/DOR (106% vs. 13-56%) indicates receptor selectivity favoring MOR, which aligns with classical opioid agonist profiles. [1] This selectivity may influence both the therapeutic and adverse effect profiles, though the potent MOR activation remains concerning from a public health perspective. The detection of this compound in postmortem cases with blood concentrations ranging from 370 ng/mL to 1400 ng/mL provides evidence of its lethal potential, particularly when combined with other central nervous system depressants like benzodiazepines. [2] [3]
From a clinical and forensic perspective, the identification of specific metabolite biomarkers for this compound consumption represents a critical advancement for toxicological screening. The major metabolites EMDPB and EMDPBA, produced through pyrrolidine ring opening, serve as specific biomarkers that can extend the detection window for this compound use. [1] [2] Understanding this compound's metabolic fate enhances the capability of forensic laboratories to accurately identify consumption, particularly in cases where the parent compound may be present at low concentrations.
The opioid receptor activation data provides crucial insights for clinical management of this compound intoxications. The strong MOR agonism suggests that naloxone should be effective in reversing respiratory depression, though potentially requiring higher doses or repeated administration due to this compound's high receptor affinity. Additionally, healthcare providers should be aware of the potential for prolonged effects given this compound's structural similarity to methadone, which has an extended duration of action compared to shorter-acting opioids like fentanyl.
This compound represents an emerging public health threat as a potent MOR agonist with similar efficacy to methadone. The comprehensive receptor profiling protocols and data presented in this application note provide researchers with essential methodologies for characterizing this and other novel synthetic opioids. The GTP Gi binding and β-arrestin recruitment assays offer complementary approaches for evaluating both potency and efficacy at opioid receptors, supporting drug development and forensic investigation efforts.
Future research should focus on in vivo characterization of this compound's effects, including its respiratory depression potential, abuse liability, and interaction with other commonly co-used substances. Additionally, further investigation of its metabolic profile and the potential pharmacological activity of its major metabolites would provide a more comprehensive understanding of its toxicological impact. As the synthetic opioid market continues to evolve, robust pharmacological assessment protocols remain essential for informing public health responses and clinical interventions.
The emergence of novel synthetic opioids (NSOs) like dipyanone presents significant challenges to public health and analytical science [1]. This compound is a methadone-like synthetic opioid first identified on the illicit drug market in 2021 and has since been involved in several fatal intoxications [1] [2]. As a µ-opioid receptor (MOR) agonist, it poses substantial health risks, including central nervous system and respiratory depression, with a demonstrated abuse and dependence potential [1].
Understanding the pharmacological properties of such NSOs is crucial for risk assessment and clinical intervention. The GTP Gi binding assay is a key functional tool used to characterize the potency and efficacy of compounds at G protein-coupled receptors (GPCRs), including opioid receptors [3] [4]. This document provides detailed application notes and a protocol for using a modern, non-radioactive Homogeneous Time-Resolved Fluorescence (HTRF)-based GTP Gi binding assay to profile this compound.
Research using the HTRF GTP Gi binding assay has quantified the activation of this compound at the three main opioid receptors. The table below summarizes its half-maximal effective concentration (EC₅₀) and maximum effect (Eₘₐₓ) compared to reference agonists [1] [2].
Table 1: this compound Opioid Receptor Activation Profile
| Opioid Receptor | This compound EC₅₀ (nM) | This compound Eₘₐₓ (% of Reference) | Reference Agonist (Eₘₐₓ = 100%) |
|---|---|---|---|
| µ (MOR) | 96.8 | 106% | Fentanyl |
| κ (KOR) | 380.4 | 13% | U-50488 |
| δ (DOR) | 1067 | 56% | SNC-80 |
This data demonstrates that this compound is a potent and full agonist at the MOR, with a receptor activation pattern similar to methadone. Its activity at KOR and DOR is considerably weaker, indicating a selective MOR activation profile [1].
Identifying consumption biomarkers is critical for toxicological screening. The primary metabolic pathways of this compound in humans have been characterized as follows [1]:
It is recommended to use EMDPB and EMDPBA as specific urinary biomarkers for detecting this compound consumption [1].
The HTRF GTP Gi binding assay detects upstream Gi protein activity upon GPCR activation in membrane extracts [5]. The principle relies on a FRET (Förster Resonance Energy Transfer) signal between two labeled reagents:
When the receptor is activated by an agonist, the GTP analog binds to the Gαi protein. The subsequent recognition by the d2-labeled antibody brings the cryptate donor and d2 acceptor into proximity, generating a FRET signal proportional to the concentration of active Gi protein [5].
This HTRF-based assay is non-radioactive, has a no-wash, homogenous format, and is suitable for high-throughput pharmacological characterization [5] [6].
The following diagram illustrates the core steps and decision points in the experimental protocol for a GTP Gi binding assay.
A key advantage of this assay is the ability to measure receptor activation specifically through Gi proteins. However, the following parameters must be optimized for each membrane model to achieve a robust signal-to-background (S/B) ratio [3] [5]:
Failure to optimize these parameters can result in a biased assay with no detectable agonist-induced signal [5].
The HTRF GTP Gi binding assay provides a direct and proximal measure of GPCR activation. Compared to downstream signaling assays (e.g., cAMP inhibition or Ca²⁺ mobilization), it has a lower receptor reserve, making it particularly useful for differentiating between full and partial agonists [3] [4].
For this compound, this assay has confirmed its role as a potent and efficacious MOR agonist, which directly explains its abuse potential and the health risks associated with its use, such as fatal respiratory depression [1]. The metabolic biomarkers (EMDPB and EMDPBA) identified in parallel studies are vital for extending these laboratory findings to forensic and clinical toxicology, enabling the confirmation of this compound consumption in casework [1].
The recruitment of β-arrestin 2 to the MOR is a critical step in receptor regulation and signaling. This process is primarily driven by the agonist-induced phosphorylation of the receptor's C-terminal tail, specifically within a key motif: 370TREHPSTANT379 [1].
The phosphorylation at this site is hierarchical and sequential [1]:
The completeness of this phosphorylation "barcode" directly influences the stability and extent of β-arrestin 2 recruitment. High-efficacy agonists like DAMGO and fentanyl promote multi-site phosphorylation, leading to strong β-arrestin 2 recruitment. In contrast, lower-efficacy agonists like morphine primarily induce phosphorylation only at Ser375, resulting in weak β-arrestin 2 interaction [1].
The table below summarizes core data on how different agonists and GRK kinases influence MOR phosphorylation and β-arrestin 2 recruitment.
Table 1: Agonist and GRK-Dependent Phosphorylation and β-arrestin 2 Recruitment at the MOR
| Agonist (Efficacy) | GRK Subfamily | Phosphorylation Sites within 370TREHPSTANT379 | β-arrestin 2 Recruitment | Key Experimental Findings |
|---|---|---|---|---|
| DAMGO / Fentanyl (High) | GRK2/3 | Thr370, Ser375, Thr376, Thr379 | Robust recruitment [1] | In ΔGRK5/6 cells, phosphorylation and recruitment still occur, but are reduced [1]. |
| GRK5/6 | Thr370, Ser375 | Moderate recruitment | In ΔGRK2/3 cells, phosphorylation of Thr376/Thr379 and recruitment are abolished [1]. | |
| Morphine (Low) | GRK2/3 | (Minimal) | Minimal recruitment [1] | Morphine poorly engages GRK2/3, leading to incomplete phosphorylation [1]. |
| GRK5/6 | Ser375 | Very weak / minimal recruitment [1] | Primary pathway for morphine-induced phosphorylation; insufficient for robust β-arrestin 2 recruitment [1]. |
This protocol outlines a method to quantitatively measure β-arrestin 2 recruitment to the MOR in live cells using NanoLuc Binary Technology (NanoBiT), based on assays used in recent studies [2] [3].
1. Key Reagents and Equipment
2. Experimental Workflow
Day 1-2: Cell Seeding and Transfection
Day 3: Assay Execution
3. Data Analysis
The following diagram illustrates the core signaling pathway that leads to β-arrestin 2 recruitment at the MOR, integrating the key concepts of GRK-specific phosphorylation.
The cellular complement of GRK isoforms is a critical determinant of β-arrestin 2 recruitment. The expression levels of GRK2/3 versus GRK5/6 in different tissues can significantly influence the functional response to an opioid agonist [1].
The role of β-arrestin 2 in mediating adverse effects of MOR agonists, such as respiratory depression, is an area of active debate. Recent studies using β-arrestin 2 knockout mice have shown that its absence does not significantly impact morphine-induced respiratory depression, suggesting that G protein signaling may play a more dominant role in this side effect [4] [5].
Dipyanone is a new synthetic opioid (NSO) with a structure and pharmacological profile similar to methadone [1] [2]. It was first identified on the illicit drug market in 2021 and has been involved in fatal intoxication cases [1].
The table below summarizes its core chemical and pharmacological characteristics:
| Property | Description |
|---|---|
| IUPAC Name | 4,4-diphenyl-6-pyrrolidin-1-yl-heptan-3-one [2] |
| Molecular Formula | C₂₃H₂₉NO [2] |
| Molecular Weight | 335.5 g/mol [2] |
| Appearance | White solid material [2] |
| MOR Potency (EC₅₀) | 39.9 nM [3] [4] / 96.8 nM [1] |
| MOR Efficacy (Eₘₐ₅) | 155% (vs. hydromorphone) [3] [4] / 106% (vs. fentanyl) [1] |
| Primary Risk | CNS and respiratory depression, abuse potential [1] |
Understanding the metabolic pathways of this compound is crucial for developing accurate detection assays in biological specimens.
A 2025 study investigated human metabolism using in silico predictions and in vitro human hepatocyte incubations, identifying key metabolic transformations [1]. The primary metabolic pathway involves opening of the pyrrolidine ring, followed by cyclisation to form two major metabolites [1]:
Other metabolic transformations include hydroxylation, reduction, and O-glucuronidation [1]. The study proposes EMDPB and EMDPBA as specific biomarker metabolites for confirming this compound consumption [1].
The following diagram outlines the key steps for identifying this compound metabolites in vitro:
Protocol: In Vitro Hepatocyte Incubation for Metabolite Identification [1]
This compound's functional activity was evaluated using a homogeneous time-resolved fluorescence (HTRF)-based GTP Gi binding assay [1]. The following diagram illustrates the assay workflow and signaling pathway:
Protocol: HTRF-Based GTP Gi Binding Assay [1]
This assay measures G-protein activation by quantifying the binding of a non-hydrolyzable, europium-labeled GTP analog (GTP Eu Cryptate).
This compound has been identified in postmortem casework, often in combination with other substances [1] [3].
Dipyanone is a new synthetic opioid (NSO) structurally and pharmacologically related to methadone, first identified on the illicit drug market in 2021 [1]. It acts as a potent agonist at the μ-opioid receptor (MOR), posing significant public health risks including addiction, fatal overdose, central nervous system, and respiratory depression [1] [2] [3]. Its emergence highlights the need for reliable detection and characterization methods in clinical and forensic casework.
Understanding the metabolic fate of this compound is crucial for identifying specific consumption biomarkers. The following protocol is reconstructed from a 2025 study that used a combination of in silico predictions, in vitro incubations, and analysis of authentic forensic samples [1].
Objective: To identify human-specific metabolite biomarkers of this compound consumption.
Materials and Reagents:
Experimental Workflow:
The following diagram outlines the core experimental workflow for metabolite identification as described in the literature.
Detailed Protocol:
*In Silico* Prediction:
*In Vitro* Incubation with Human Hepatocytes: [1]
Analysis of Authentic Urine Specimens: [1]
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS/MS) This is the primary analytical technique used for detecting this compound and its metabolites in complex biological samples [1]. Key parameters include:
Key Metabolites and Biomarkers: The primary metabolic pathway of this compound involves the opening of the pyrrolidine ring. The study proposes the following as specific biomarkers for consumption [1]:
Pharmacology and Opioid Receptor Activation: this compound's potency and efficacy at opioid receptors were evaluated using a homogeneous time-resolved fluorescence (HTRF)-based GTP Gi binding assay. The table below summarizes its activity compared to reference agonists [1].
| Opioid Receptor | This compound EC₅₀ (nM) | This compound Eₘₐₓ (% of Reference) | Reference Agonist (Eₘₐₓ = 100%) |
|---|---|---|---|
| μ-opioid receptor (MOR) | 96.8 | 106% | Fentanyl [1] |
| κ-opioid receptor (KOR) | 380.4 | 13% | U-50488 [1] |
| δ-opioid receptor (DOR) | 1067 | 56% | SNC-80 [1] |
| MOR (β-arrestin assay) | 39.9 | 155% | Hydromorphone [2] [3] |
Note on Potency: Another study using a β-arrestin 2 recruitment assay reported an EC₅₀ of 39.9 nM at MOR, indicating it is roughly equipotent to methadone (EC₅₀ = 50.3 nM) [2] [3]. This confirms its strong MOR agonism, which is responsible for its analgesic effects and high abuse and health risk potential.
The following diagram illustrates the cellular signaling pathway activated by this compound upon binding to the μ-opioid receptor.
The emergence of this compound represents a worrying trend in the NSO market [3]. It has been detected in postmortem blood samples at concentrations ranging from 80 to 5500 ng/mL in urine and 720 to 1400 ng/mL in blood, including one case in the USA with a blood concentration of 370 ng/mL where it was found alongside other NSOs and novel benzodiazepines [1] [3]. This underscores the danger of poly-drug use.
The identification of EMDPB and EMDPBA as specific biomarkers is a key finding for improving the window of detection in urine screening [1]. Future work should include comprehensive pharmacokinetic and pharmacodynamic studies to fully understand its toxicological profile [1].
Introduction Dipyanone is a novel synthetic opioid (NSO) with a structure and pharmacological profile similar to methadone. It first appeared on the illicit drug market in 2021 and has since been implicated in fatal intoxications [1] [2]. Understanding its metabolic fate is crucial for clinical and forensic scientists to diagnose intoxication, treat patients, and conduct postmortem analyses. This application note consolidates the latest research to provide detailed methodologies for identifying specific metabolite biomarkers of this compound consumption: EMDPB and EMDPBA [1] [2].
Metabolite Biomarkers of this compound Consumption The primary metabolic pathway of this compound in humans involves the opening of the pyrrolidine ring. The proposed specific biomarkers for confirming this compound intake are [1] [2]:
The following diagram illustrates the core metabolic pathway and the relationship between the parent compound and its key biomarkers.
Table 1: Key Metabolite Biomarkers for this compound Consumption
| Biomarker Name | Abbreviation | Chemical Pathway | Proposed Utility |
|---|---|---|---|
| 4'-[2-ethylidene-5-methyl-3,3-diphenylpyrrolidin-1-yl]butan-1'-ol | EMDPB | Pyrrolidine ring opening followed by cyclisation | Specific consumption biomarker [1] |
| 4'-[2-ethylidene-5-methyl-3,3-diphenylpyrrolidin-1-yl]butanoic acid | EMDPBA | Oxidation of EMDPB | Specific consumption biomarker [1] |
Experimental Protocol: In Vitro Metabolite Identification using Human Hepatocytes This protocol is adapted from studies on this compound and related NSOs [1] [2] [3].
1. Materials and Reagents
2. Hepatocyte Incubation Procedure
3. Sample Preparation for LC-HRMS/MS
4. Data Mining and Metabolite Identification
Pharmacological Profiling: µ-Opioid Receptor Activation this compound's potent agonistic effect at the µ-opioid receptor (MOR) is responsible for its analgesic effects and high risk of fatal respiratory depression [1].
Protocol: GTP Gi Binding Assay for Opioid Receptor Activation This protocol assesses a compound's functional activity at opioid receptors [1] [3].
1. Materials
2. Experimental Workflow The following chart outlines the key steps in the receptor activation assay.
3. Data Analysis
Table 2: Pharmacological Profile of this compound at Human Opioid Receptors [1]
| Opioid Receptor | This compound EC₅₀ (nM) | This compound Eₘₐₓ (% of Reference) | Reference Agonist (Eₘₐₓ = 100%) |
|---|---|---|---|
| µ-Opioid Receptor (MOR) | 96.8 | 106% | Fentanyl |
| κ-Opioid Receptor (KOR) | 380.4 | 13% | U-50488 |
| δ-Opioid Receptor (DOR) | 1067 | 56% | SNC-80 |
Toxicological Relevance and Application this compound is a potent, full agonist at the MOR, with a profile similar to methadone. It poses significant health risks, including central nervous system and respiratory depression, and has a high potential for abuse and dependence [1]. Identifying EMDPB and EMDPBA in urine is critical for confirming this compound use in clinical and forensic cases, especially since the parent compound may be metabolized quickly.
Conclusion The emergence of this compound represents a continuing evolution in the illicit opioid market. The application of these protocols—focusing on the specific biomarkers EMDPB and EMDPBA and understanding the drug's potent MOR agonism—is essential for accurate detection and risk assessment.
References
Understanding dipyanone's pharmacological profile is crucial for contextualizing its analysis and the associated risks.
The table below summarizes quantitative data on its receptor activity compared to other opioids.
Table 1: In Vitro µ-Opioid Receptor (MOR) Activation Profile
| Compound | EC₅₀ (nM) | Eₘₐₓ (% vs. Hydromorphone) | Potency & Efficacy Summary |
|---|---|---|---|
| This compound | 39.9 [1] [2] | 155% [1] [2] | Similar potency and efficacy to methadone [4] |
| Methadone | 50.3 [1] [2] | 152% [1] [2] | Benchmark for this drug class |
| Fentanyl | 9.35 [2] | Not specified | More potent than this compound |
| Morphine | 142 [2] | Not specified | Less potent than this compound |
| Desmethylmoramide | 1335 [1] [2] | 126% [1] [2] | Considerably less potent than this compound |
> Note on Receptor Assays: The data in Table 1 was primarily generated using a β-arrestin 2 (βarr2) recruitment assay (NanoBiT) [1] [2]. Another study used a homogeneous time-resolved fluorescence (HTRF)-based GTP Gi binding assay, reporting an EC₅₀ of 96.8 nM at the MOR [3]. Differences in reported values highlight the importance of noting the specific assay platform used, as different functional assays can yield varying results.
Here are the core experimental protocols for detecting this compound and its metabolites in biological samples.
This is the principal technique for identifying and quantifying this compound.
Identifying metabolites is critical for improving detection windows and confirming consumption.
CCC(=O)C(CC(C)N1CCCC1)(c1ccccc1)c1ccccc1) and process predicted metabolites through a second iteration to find "second-generation" metabolites [3].The following diagram illustrates the logical workflow for identifying this compound metabolites.
The primary metabolic pathway involves pyrrolidine ring opening, leading to specific biomarkers recommended for monitoring this compound use [3]:
Other metabolic reactions include hydroxylation, reduction, and O-glucuronidation [3].
Problem: Inability to detect this compound or its metabolites in authentic samples despite positive in vitro results.
Problem: Low cell viability in human hepatocyte incubations.
Problem: Inconsistent results in receptor activation assays.
Here are answers to common questions researchers might encounter when working on dipyanone detection.
Q1: What are the most sensitive and specific biomarkers for confirming this compound use? The most specific biomarkers for confirming this compound consumption are its metabolites, EMDPB and EMDPBA [1] [2]. These are formed through a primary metabolic pathway involving the opening of the pyrrolidine ring, followed by cyclisation [1]. Targeting these metabolites, rather than the parent compound, can significantly improve the specificity and reliability of your detection assays, especially in complex biological samples like urine [1].
Q2: How does the potency of this compound compare to other opioids? this compound is a potent µ-opioid receptor (MOR) agonist with a potency profile similar to methadone [3] [2]. The table below summarizes its activity at different opioid receptors, which is crucial for understanding its physiological impact and for cross-referencing in pharmacological assays.
Table 1: Pharmacological Profile of this compound at Opioid Receptors
| Opioid Receptor | EC₅₀ (nM) | Eₘₐₓ (% of Reference) | Reference Agonist |
|---|---|---|---|
| µ-opioid receptor (MOR) | 96.8 | 106% | Fentanyl [1] |
| κ-opioid receptor (KOR) | 380.4 | 13% | U-50488 [1] |
| δ-opioid receptor (DOR) | 1067 | 56% | SNC-80 [1] |
| MOR (alternative data) | 39.9 | 155% | Hydromorphone [3] |
Q3: What concentration ranges of this compound are relevant for forensic toxicology? Available data from postmortem cases indicate that this compound concentrations can vary widely. Reported levels are:
Here are detailed methodologies for key experiments in this compound research.
This in vitro protocol helps predict human metabolites, which is essential for developing targeted detection assays [1].
The workflow for this metabolite identification process is outlined below.
This homogeneous time-resolved fluorescence (HTRF) GTP Gi binding assay measures the functional activation of the µ-opioid receptor (MOR) by this compound [1].
While the search results focus on this compound's metabolism and pharmacology, these general techniques from immunodetection can be considered for assay development.
Q1: What are the most likely sources of ? The primary sources are isobaric compounds (same nominal mass) and isotopologues (M+1, M+2) from other drugs or metabolites that are not chromatographically separated from dipyanone or its internal standard [1]. Matrix effects from the biological sample can also cause ion suppression or enhancement.
Q2: A patient's sample shows a detectable this compound signal, but the clinical picture does not match. What should I do? First, check the branching ratio (the ratio between your quantifier and qualifier ions). If it deviates by more than your validated threshold (e.g., six standard deviations), an interference is likely [1]. You should also review the chromatographic separation; improving the liquid chromatography method to achieve baseline separation is often the most effective solution.
Q3: Which specific metabolites of this compound should I be aware of that might cause cross-reactivity or interference? The major human metabolites of this compound, identified through hepatocyte incubations, are produced through pyrrolidine ring opening [2]. The specific metabolites EMDPB and EMDPBA have been proposed as consumption biomarkers [2]. While their direct interference is not documented, they should be considered in method development.
| Problem | Possible Cause | Solution |
|---|---|---|
| Atypical ion ratio (branching ratio) | Co-eluting substance affecting one ion trace more than another [1] | Optimize chromatography to achieve separation; use a more specific qualifier ion. |
| High background noise in blank samples | Contaminated instrument or reagents | Perform thorough system cleaning and use fresh, high-purity reagents. |
| Signal suppression/enhancement | Matrix effects from biological sample components [1] | Improve sample clean-up (e.g., solid-phase extraction); use a stable isotope-labeled internal standard. |
| Consistent false positive in specific patient populations | Interference from a commonly co-prescribed medication [1] | Screen a library of common drugs for potential interference and adjust the method accordingly. |
The following detailed methodologies are adapted from recent studies on novel synthetic opioids, which are directly applicable to this compound analysis.
This protocol is based on the methodology used to characterize this compound's metabolism [2] and can be used to identify potential interfering metabolites.
Hepatocyte Incubation:
Sample Preparation & Analysis:
This protocol, inspired by a study on non-steroidal interferences in steroid assays, provides a framework for testing common pharmaceuticals [1].
Source of Drugs: Obtain a wide panel of certified reference standards for pharmaceuticals and their major metabolites that are frequently encountered in your patient population. Quality control materials from TDM kits can be a good starting point [1].
Spiking Experiment:
Data Analysis:
The following diagram illustrates the logical workflow for investigating a suspected , based on the principles outlined in the troubleshooting guide.
Understanding dipyanone's metabolism is crucial for anticipating cross-reactivity. The primary metabolic pathway involves pyrrolidine ring opening, leading to specific metabolites that serve as biomarkers for consumption [1]. The table below summarizes the key metabolites identified in a 2025 study.
| Metabolite | Metabolic Pathway / Transformation |
|---|---|
| EMDPB | Pyrrolidine ring opening and cyclization [1] |
| EMDPBA | Pyrrolidine ring opening and cyclization [1] |
| Various Metabolites | Hydroxylation, reduction, and O-glucuronidation [1] |
A primary concern for cross-reactivity arises from this compound's structural and pharmacological similarity to methadone [1] [2] [3]. While not directly studied for this compound, one study documents that the antihistamine diphenhydramine can cause a false-positive methadone result on certain rapid urine immunoassays [4]. This suggests that immunoassays targeting methadone could potentially cross-react with this compound or its metabolites, though this has not been experimentally confirmed.
When designing experiments to investigate potential cross-reactivity, you can build upon established methodologies from recent studies.
This protocol, adapted from a 2025 study, outlines the steps for identifying this compound metabolites, which is a prerequisite for cross-reactivity testing [1].
Key Materials:
This protocol is based on studies that characterized this compound's pharmacological profile using a β-arrestin 2 recruitment assay [2] [3]. Understanding the primary drug's activity provides context for its metabolites.
Key Materials:
To directly test for cross-reactivity, you can employ a fortified sample method, as seen in a study on diphenhydramine and methadone [4].
Method:
| Issue | Possible Cause | Suggested Action |
|---|---|---|
| Unexpected positive methadone immunoassay result in a patient sample. | Sample contains this compound or its metabolites cross-reacting with the assay antibodies. | Confirm results with a definitive method (e.g., GC-MS or LC-MS/MS). Analyze for this compound and its specific metabolites (EMDPB, EMDPBA) [1]. |
| No signal in cross-reactivity testing. | The assay antibodies have low affinity for this compound and its metabolites. | Test a higher concentration of the analyte. Consider that cross-reactivity may be minimal or non-existent with your specific assay. |
| Need to confirm active this compound use. | Parent compound may be metabolized quickly. | Target the specific metabolite biomarkers EMDPB and EMDPBA in LC-MS/MS analysis for a longer detection window [1]. |
Q1: What is the potency of this compound compared to morphine or fentanyl? A1: this compound is less potent than fentanyl but more potent than morphine. In vitro studies show its EC₅₀ at the μ-opioid receptor (MOR) is 39.9 nM, which is about 4 times less potent than fentanyl (EC₅₀ = 9.35 nM) but about 3.5 times more potent than morphine (EC₅₀ = 142 nM) [2] [3].
Q2: Are there any documented cases of this compound being found in forensic casework? A2: Yes. This compound has been identified in postmortem cases. Concentrations ranging from 80 to 5500 ng/mL in urine and 370 to 1400 ng/mL in blood have been reported, often in combination with other NSOs and benzodiazepines [1] [2].
Q3: If my patient has a true allergy to morphine, could this compound be a safe alternative? A3: No. True opioid allergies are rare, but cross-reactivity is possible between structurally similar opioids. This compound is structurally and pharmacologically similar to methadone, which belongs to a different structural group than morphine. However, you should consult allergology guidelines and consider the patient's specific allergy history before administering any opioid [5].
Understanding dipyanone's basic pharmacology and metabolism is crucial for developing an extraction method. The table below summarizes its core properties.
| Property | Description | Relevance to Extraction |
|---|---|---|
| Chemical Structure | C₂₃H₂₉NO; 4,4-diphenyl-6-(1-pyrrolidinyl)-heptan-3-one [1] | Informs selection of solvents and solid-phase extraction sorbents based on polarity and functional groups. |
| Receptor Activity (MOR) | Potent agonist (EC₅₀ = 39.9 - 96.8 nM) [2] [3] | Explains high potency and potential for low concentrations in biological samples, requiring high recovery. |
| Primary Metabolites | EMDPB and EMDPBA (from pyrrolidine ring opening) [2] | Suggests targeting these specific metabolites as consumption biomarkers to improve detection windows. |
| Other Metabolites | Hydroxylation, reduction, and O-glucuronidation products [2] | Indicates a need for glucuronidase hydrolysis in sample pretreatment to recover conjugated metabolites. |
The following diagram outlines a logical workflow for developing and troubleshooting a this compound extraction method, based on general analytical principles and the specific data available.
While explicit protocols are absent, the search results provide critical clues for your experimental design:
Given the lack of established protocols, here are anticipated FAQs based on common analytical challenges:
Here is a summary of the core chemical, pharmacological, and handling information for dipyanone based on the current scientific literature.
| Aspect | Details & Quantitative Data |
|---|---|
| Chemical Class | Novel synthetic opioid (NSO); methadone-like analogue [1] |
| First Identified | 2021 (illicit drug market) [1] |
| Receptor Activity | µ-opioid receptor (MOR) agonist
Understanding this compound's metabolic fate is crucial for developing detection assays. The primary metabolic pathway involves the opening of the pyrrolidine ring, leading to the formation of N-butan-4-ol or N-butanoic acid compounds [1]. These intermediates can then undergo cyclization. The proposed specific biomarkers for consumption are:
Other metabolic transformations include hydroxylation, reduction, and O-glucuronidation [1].
You can use an incubation study with pooled human hepatocytes to investigate this compound's metabolic profile [1]. Below is a generalized workflow for this experiment:
Detailed Protocol [1]:
In silico forensic toxicology uses computational models to predict the behavior of substances like this compound, which is especially valuable when empirical data is scarce [2]. A typical workflow is visualized below:
For this compound, you can use software like GLORYx to predict its phase I and phase II human metabolites in silico [1]. This involves:
| Parameter | Data | Significance / Note |
|---|---|---|
| MOR Activation (EC₅₀) | 39.9 nM (β-arrestin assay) [1] [2], 96.8 nM (GTP Gi binding) [3] | Potency comparable to methadone; variation depends on assay system. |
| MOR Efficacy (Eₘₐₓ) | 106% (vs. fentanyl), 155% (vs. hydromorphone) [3] [1] | Full µ-opioid receptor agonist. |
| Key Metabolism Pathway | Pyrrolidine ring opening [3] | Forms primary specific metabolites. |
| Primary Specific Metabolites | EMDPB, EMDPBA [3] | Recommended biomarkers for confirming consumption. |
| Reported Blood Concentrations | 80 - 5500 ng/mL (urine), 720 - 1400 ng/mL (blood), 370 ng/mL (postmortem case with other NSOs) [3] | Often found with other NPS; context is critical for interpretation. |
The most specific biomarkers are its major metabolites, EMDPB and EMDPBA [3]. These are formed via the opening of the pyrrolidine ring, a primary metabolic pathway.
This compound is a potent full agonist at the µ-opioid receptor (MOR), with activity similar to methadone [1] [2]. It also shows agonistic activity at the κ-(KOR) and δ-opioid receptors (DOR), but with lower potency and efficacy [3].
Here is a summarized protocol based on a study using pooled human hepatocytes [3]:
The following diagram illustrates the receptor-level activity of this compound, which underlies its physiological effects.
Q: What are the primary sensitivity challenges in detecting dipyanone metabolites? The main challenge is that this compound is extensively metabolized. The parent compound may be absent or at very low levels in urine, making sensitive detection of its metabolites, especially the specific biomarkers EMDPB and EMDPBA, critical for accurate consumption assessment [1].
Q: Which metabolites are the most specific biomarkers for this compound consumption? The most specific biomarkers are formed via the opening of the pyrrolidine ring [1]:
Q: What analytical techniques are recommended for detecting this compound and its metabolites? Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS/MS) is the primary technique used in recent research for its ability to precisely identify and characterize these compounds in complex biological matrices [1].
Here is a summarized methodology for investigating this compound metabolism, based on current research [1].
| Step | Description | Key Details |
|---|---|---|
| 1. In Silico Prediction | Predict Phase I & II metabolites | Use software (e.g., GLORYx) with SMILES string input; filter metabolites with prediction score ≥25%. |
| 2. In Vitro Incubation | Incubate this compound with human hepatocytes | Use cryopreserved pooled human hepatocytes (2x10^6 cells/mL); incubate with 20 µM this compound for 3 hours at 37°C. |
| 3. Sample Analysis | Analyze incubates and authentic samples | Use LC-HRMS/MS; compare results with in silico predictions and analyze authentic forensic urine specimens. |
The following diagram illustrates the core metabolic pathway and the experimental workflow for identifying this compound metabolites.
For context in toxicological assessments, the following table summarizes key pharmacological and case data for this compound.
| Property / Case | Data | Context / Comparison |
|---|---|---|
| MOR EC₅₀ | 96.8 nM [1] | Similar to methadone; strong agonist effect. |
| MOR E_max | 106% [1] | Compared to fentanyl. |
| Postmortem Blood Concentration | 370 ng/mL [2] | Case with other NSOs & benzodiazepines. |
| Reported Fatal Blood Range | 720 - 1400 ng/mL [1] | From German fatalities (unpublished data). |
| Reported Fatal Urine Range | 80 - 5500 ng/mL [1] | From German fatalities (unpublished data). |
Q: Our LC-HRMS/MS method lacks sensitivity for the primary metabolites. What can we do?
Q: How can we confirm that a detected signal is a this compound metabolite and not an interference?
Here are answers to common methodological questions for key experiments with this compound.
Q1: How do I identify specific biomarkers for this compound consumption in biological samples?
A: The primary approach is to identify this compound's human metabolites. The most specific biomarkers are not the parent drug itself, but products of its major metabolic pathway. You should target the following metabolites in urine or other biological specimens [1]:
These metabolites are formed through a pyrrolidine ring opening, followed by cyclization. Additional metabolic transformations include hydroxylation, reduction, and O-glucuronidation [1].
Q2: What is an established in vitro method to study this compound's metabolism?
A: You can use a pooled human hepatocyte incubation model. Below is a detailed protocol [1]:
| Step | Parameter | Specification |
|---|---|---|
| 1. Cell Preparation | Hepatocyte Source | Ten-donor-pooled cryopreserved human hepatocytes |
| Cell Viability Check | Trypan blue exclusion method | |
| Final Cell Concentration | 2 × 10^6 cells/mL in Supplemented William's Medium E (SWM) | |
| 2. Incubation Setup | Working Concentration | 20 μmol/L of this compound in SWM |
| Incubation Volume | 250 μL hepatocyte suspension + 250 μL this compound solution | |
| 3. Controls | Negative Control | Without SWM, hepatocytes, or this compound |
| Positive Control | Diclofenac incubation | |
| 4. Incubation | Duration | 3 hours |
| Temperature | 37 °C | |
| 5. Termination & Analysis | Reaction Stop | 500 μL ice-cold acetonitrile |
| Sample Storage | -80 °C until analysis |
Q3: How can I evaluate this compound's potency and efficacy at the μ-opioid receptor (MOR)?
A: You can use a β-arrestin 2 (βarr2) recruitment assay in HEK293T cells. This homogeneous, live-cell assay measures a key downstream event of G protein-coupled receptor (GPCR) activation [2] [3].
The workflow for this assay can be summarized as follows:
Key steps include:
The table below summarizes key quantitative findings from published studies to benchmark your experimental results.
| Parameter | Value | Experimental Context & Comparison |
|---|---|---|
| MOR Potency (EC₅₀) | 39.9 nM | β-arrestin 2 recruitment assay. Similar to methadone (50.3 nM) [2] [3]. |
| MOR Efficacy (Eₘₐ₅) | 155% | β-arrestin 2 recruitment assay, relative to hydromorphone. Similar to methadone (152%) [2] [3]. |
| Blood Concentration (Fatal Case) | 370 ng/mL | Detected alongside other NSOs (e.g., 2-methyl AP-237) and benzodiazepines [2] [3]. |
| Blood Concentration Range (Fatal Cases) | 720 - 1400 ng/mL | From postmortem cases in Germany [1]. |
| Urine Concentration Range (Fatal Cases) | 80 - 5500 ng/mL | From postmortem cases in Germany [1]. |
For a full characterization of this compound, you can integrate the metabolic and pharmacological studies. The overall workflow, from in silico prediction to analysis of authentic samples, is visualized below.
I hope this technical guide provides a robust foundation for your research on this compound.
| Feature | Dipyanone | Fentanyl |
|---|---|---|
| Chemical Class | Methadone-like analogue (non-fentanyl NSO) [1] [2] | 4-anilidopiperidine [3] |
| Primary Target | µ-Opioid Receptor (MOR) Agonist [1] [2] | µ-Opioid Receptor (MOR) Agonist [3] |
| MOR Potency (EC₅₀) | 96.8 nM (Emax 106% vs. fentanyl) [1] [2] | Used as reference standard (100%) in assays [1] |
| DOR/KOR Activity | DOR EC₅₀: 1067 nM; KOR EC₅₀: 380.4 nM (weak agonist) [1] | Highly µ-selective, low affinity for δ- and κ-sites [3] |
| Metabolic Pathways | Pyrrolidine ring opening, hydroxylation, reduction, glucuronidation [1] [2] | Oxidative N-dealkylation to norfentanyl and phenylacetic acid [3] |
| Key Biomarkers | EMDPB, EMDPBA [1] [2] | Norfentanyl, phenylacetic acid [3] |
| Primary Health Risks | CNS depression, respiratory depression, abuse potential [1] [2] | CNS/respiratory depression, muscle rigidity, bradycardia [3] |
The data in the table above is derived from established experimental protocols. Here are the detailed methodologies for the key experiments cited.
This protocol is used to determine a compound's potency (EC₅₀) and efficacy (Emax) at opioid receptors [1] [2].
The following diagram illustrates the logical workflow of this assay:
This protocol is used to identify the metabolic pathways and specific biomarkers of a novel synthetic opioid [1] [2].
The workflow for this metabolic study is as follows:
The data indicates that while both this compound and Fentanyl are potent MOR agonists, they represent distinct pharmacological and chemical profiles with important implications:
The table below summarizes key experimental data comparing dipyanone's activity and potency to methadone and other reference opioids.
| Compound | Assay Type | Target Receptor | EC₅₀ (nM) | Eₘₐₓ (% of Reference) | Reference Compound | Source |
|---|---|---|---|---|---|---|
| This compound | GTP Gi Binding [1] [2] | MOR | 96.8 | 106% | Fentanyl | [1] |
| GTP Gi Binding [1] [2] | KOR | 380.4 | 13% | U-50488 | [1] | |
| GTP Gi Binding [1] [2] | DOR | 1067 | 56% | SNC-80 | [1] | |
| This compound | β-arrestin 2 Recruitment [3] [4] [5] | MOR | 39.9 | 155% | Hydromorphone | [3] [4] |
| Methadone | β-arrestin 2 Recruitment [3] [4] [5] | MOR | 50.3 | 152% | Hydromorphone | [3] [4] |
| Fentanyl | β-arrestin 2 Recruitment [4] | MOR | 9.35 | Not specified | Hydromorphone | [4] |
| Morphine | β-arrestin 2 Recruitment [4] | MOR | 142 | 98.6% | Hydromorphone | [4] |
For fellow scientists seeking to replicate or evaluate these studies, here are the detailed methodologies.
This protocol assessed this compound's functional activation of opioid receptors [1].
The signaling pathway and assay principle investigated by this protocol can be visualized as follows:
This protocol measured this compound's ability to promote MOR-β-arrestin interaction, a distinct signaling pathway [3] [4] [5].
The workflow and complementation principle of this assay is outlined below:
Understanding the metabolic fate of a compound is crucial for toxicology and detection.
For the research community, the key takeaways are:
The table below summarizes experimental data on the potency (EC₅₀) and efficacy (Eₘₐₓ) of dipyanone and other selected opioids at the μ-opioid receptor (MOR), which is primarily responsible for their analgesic and adverse effects.
| Compound | EC₅₀ (nM) at MOR | Eₘₐₓ (% vs. Reference) | Primary Assay Type | Reference Compound |
|---|---|---|---|---|
| This compound | 39.9 - 96.8 [1] [2] [3] | 106% - 155% [1] [2] [3] | β-arrestin 2 recruitment & GTP Gi binding | Hydromorphone / Fentanyl |
| Methadone | 50.3 [2] | 152% [2] | β-arrestin 2 recruitment | Hydromorphone |
| Fentanyl | 9.35 [2] | Not specified (high-efficacy agonist) | β-arrestin 2 recruitment | Hydromorphone |
| Morphine | 142 [2] | 98.6% [2] | β-arrestin 2 recruitment | Hydromorphone |
| Buprenorphine | 1.35 [2] | 23.2% (Partial Agonist) [2] | β-arrestin 2 recruitment | Hydromorphone |
Understanding the experimental methods is crucial for interpreting the data. Here are the protocols for the two key assays cited.
This assay measures a specific downstream signaling event following MOR activation.
The following diagram illustrates the core principle of this assay system:
This assay directly measures the very first step in classical G-protein coupled receptor (GPCR) signaling.
The diagram below summarizes the workflow for characterizing a novel synthetic opioid like this compound, integrating both types of assays:
The data indicates that while this compound is less potent than fentanyl, its MOR agonist profile still carries significant risks.
A 2025 study by Berardinelli et al. investigated the human metabolism of this compound using in silico predictions, in vitro human hepatocyte incubations, and analysis of authentic human urine specimens [1]. The research identified the following primary metabolic pathways:
The proposed major metabolic pathway for this compound involves a complex transformation initiated by the opening of the pyrrolidine ring, leading to the formation of 4'-[2-ethylidene-5-methyl-3,3-diphenylpyrrolidin-1-yl]butan-1'-ol (EMDPB) and 4'-[2-ethylidene-5-methyl-3,3-diphenylpyrrolidin-1-yl]butanoic acid (EMDPBA) [1]. The study proposes these two compounds as specific biomarker metabolites for confirming this compound consumption.
For a visual summary of this metabolic pathway and the experimental workflow used to identify it, see the diagrams below.
The same 2025 study also characterized this compound's activation of human opioid receptors using a homogeneous time-resolved fluorescence (HTRF)-based GTP Gi binding assay [1]. The following table summarizes the quantitative results.
| Opioid Receptor | EC₅₀ (nM) | E_max (% compared to reference agonist) | Reference Agonist |
|---|---|---|---|
| μ-opioid receptor (MOR) | 96.8 nM | 106% | Fentanyl |
| δ-opioid receptor (DOR) | 1067 nM | 56% | SNC-80 |
| κ-opioid receptor (KOR) | 380.4 nM | 13% | U-50488 |
Table: this compound's half-maximal effective concentration (EC₅₀) and maximum effect (E_max) at different opioid receptors [1].
An earlier study using a β-arrestin 2 recruitment assay reported a this compound MOR EC₅₀ of 39.9 nM with an E_max of 155% compared to hydromorphone, noting it was roughly equipotent to methadone (EC₅₀ = 50.3 nM) [2] [3]. This variance highlights how pharmacological parameters can differ based on the experimental assay used.
For research reproducibility, here are the key experimental protocols from the 2025 study [1]:
While a direct experimental comparison is not available from the search, some contextual points can be made:
| Compound | Receptor / Assay | EC₅₀ (nM) | Eₘₐₓ (% of Reference) | Reference Compound | Source |
|---|---|---|---|---|---|
| Dipyanone | MOR (GTP Gi binding) | 96.8 | 106% | Fentanyl | [1] |
| This compound | KOR (GTP Gi binding) | 380.4 | 13% | U-50488 | [1] |
| This compound | DOR (GTP Gi binding) | 1067 | 56% | SNC-80 | [1] |
| This compound | MOR (β-arrestin 2) | 39.9 | 155% | Hydromorphone | [2] [3] |
| Methadone | MOR (β-arrestin 2) | 50.3 | 152% | Hydromorphone | [2] [3] |
| O-AMKD | MOR (β-arrestin 2) | 1262 | 109% | Hydromorphone | [2] [3] |
| Desmethylmoramide | MOR (β-arrestin 2) | 1335 | 126% | Hydromorphone | [2] [3] |
Key to Abbreviations: EC₅₀: Half-maximal effective concentration (measure of potency); Eₘₐₓ: Maximum effect (measure of efficacy); MOR: µ-Opioid Receptor; KOR: κ-Opioid Receptor; DOR: δ-Opioid Receptor.
The data in the table were generated using two established in vitro protocols:
GTP Gi Binding Assay [1]: This assay measures the functional activation of G-proteins directly downstream of opioid receptor engagement.
β-Arrestin Recruitment Assay [2] [3]: This assay measures a distinct signaling pathway that is often associated with receptor desensitization and internalization.
The cellular effects of this compound are mediated primarily through its action on the MOR, a G-protein coupled receptor (GPCR). The following diagram illustrates the key signaling events following MOR activation.
The diagram shows that MOR activation triggers two primary signaling branches [4] [5] [6]:
The table below summarizes the core characteristics of dipyanone and dipipanone for a quick comparison.
| Feature | This compound | Dipipanone |
|---|---|---|
| Structural Class | Methadone analogue; 4,4-diphenylheptane-3-one [1] | Methadone analogue; 4,4-diphenylheptane-3-one [1] |
| Key Structural Difference | N-pyrrolidino group [2] | N-piperidino group [1] |
| Primary Medical Use | Illicit substance; no recognized medical use [2] | Approved for acute pain (e.g., UK, South Africa) [1] |
| Receptor Affinity | MOR: EC₅₀ = 96.8 nM [2] | Approximately equipotent to morphine (25 mg ~ 10 mg morphine) [1] |
| Potency (Approx.) | Similar to methadone [2] | |
| Common Formulation | Illicit powder [2] | Combined with cyclizine (e.g., 10 mg dipipanone/30 mg cyclizine) [1] |
| Legal Status (Example) | Controlled under analogue laws (e.g., US, EU) [2] | UK: Prescription only; US: Schedule I [1] |
| Abuse & Health Risks | High abuse potential, fatal overdose risk, respiratory depression [2] | High abuse potential (especially if injected), serious injury/death from insoluble binders [1] |
For research and forensic purposes, understanding the experimental data and validated protocols is essential.
A 2025 study assessed This compound's activation of human opioid receptors using a homogeneous time-resolved fluorescence (HTRF)-based GTP Gi binding assay. This method measures a compound's ability to activate G-proteins, a key step in opioid receptor signaling [2].
Experimental Protocol:
Key Quantitative Findings for this compound: | Opioid Receptor | EC₅₀ (nM) | Eₘₐₓ (% of Reference Agonist) | | :--- | :--- | :--- | | µ-opioid (MOR) | 96.8 | 106% | | κ-opioid (KOR) | 380.4 | 13% | | δ-opioid (DOR) | 1067 | 56% |
This profile confirms this compound is a strong MOR agonist with a pattern similar to methadone, explaining its potent analgesic effects and high risk of respiratory depression [2].
Identifying specific metabolite biomarkers is critical for detecting novel synthetic opioids. A study investigated this compound's human metabolism using a combined in silico and in vitro approach [2].
Experimental Protocol:
Key Findings: The primary metabolic pathway involves pyrrolidine ring opening, leading to formation of N-butan-4-ol or N-butanoic acid compounds, which then cyclize to form two proposed specific biomarkers of consumption [2]:
The diagram below illustrates this experimental workflow.
Experimental Workflow for this compound Metabolism
The search results did not contain sufficient contemporary data on phenadoxone to include it in this comparison. It is mentioned in one source as a related compound where the piperidine ring in dipipanone is replaced by a morpholine derivative [1], but detailed pharmacological, clinical, or experimental data was not available.